Methysergide is a selective antagonist of serotonin receptors, particularly the 5-hydroxytryptamine (5-HT)2A receptor subtype []. This means it binds to these receptors but doesn't activate them, blocking the effects of serotonin. Researchers use methysergide to study the role of serotonin signaling in various physiological processes, including:
While methysergide is no longer a first-line treatment for migraines, it can be used in research to understand the mechanisms behind migraine attacks. By blocking serotonin receptors, researchers can investigate whether serotonin plays a role in triggering vasoconstriction (narrowing of blood vessels) and other processes associated with migraines [].
Methysergide is a synthetic compound derived from the ergot alkaloids, specifically designed to act as a serotonin antagonist. Its chemical structure is characterized by the formula , and it is known chemically as N-[(2S)-1-hydroxybutan-2-yl]-1,6-dimethyl-9,10-didehydroergoline-8α-carboxamide. Methysergide was first introduced in 1959 for the prophylactic treatment of migraines, leveraging its ability to inhibit serotonin receptors involved in vascular headaches .
Methysergide undergoes significant metabolic transformation in the human body, primarily converting into methylergometrine, which is a more potent agonist at serotonin receptors. This conversion enhances its efficacy in migraine treatment by activating 5-hydroxytryptamine (5-HT) receptors, particularly 5-HT 1B and 5-HT 1D . The compound exhibits selective antagonism at various serotonin receptor subtypes, including 5-HT 2A, 5-HT 2B, and 5-HT 2C, while showing negligible affinity for others such as dopamine and adrenergic receptors .
Methysergide primarily functions as a serotonin antagonist. It inhibits the effects of serotonin on smooth muscle and blood vessels, contributing to its vasoconstrictive properties. The compound has been shown to produce psychedelic effects at higher doses due to activation of the 5-HT 2A receptor . Its pharmacological profile includes:
The synthesis of methysergide involves several key steps starting from lysergic acid. The process typically includes:
This synthetic pathway allows for the production of a compound with selective serotonin receptor inhibition properties .
Methysergide has been primarily used in clinical settings for:
Research indicates that methysergide interacts with several neurotransmitter systems beyond serotonin. Its binding affinity varies across multiple receptor types:
These interactions highlight its unique pharmacological profile compared to other migraine medications.
Methysergide shares structural and functional similarities with several compounds derived from ergot alkaloids. Key comparisons include:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Dihydroergotamine | Ergot derivative | More potent vasoconstrictor; used acutely |
| Ergotamine | Structural similarity | Broader receptor activity; associated with nausea |
| Sumatriptan | Serotonin agonist | Specific for migraine relief; fewer side effects |
| Lysergic Acid Diethylamide | Basic ergoline structure | Hallucinogenic properties; not used for migraines |
Methysergide's unique position lies in its specific antagonistic action on serotonin receptors while being less effective on others compared to these compounds. Its historical usage in migraine prophylaxis and distinct metabolic profile further delineate it from similar agents .
The historical development of methysergide synthesis is intrinsically linked to the broader advancement of ergot alkaloid chemistry and the foundational work on lysergic acid, which serves as the core structural unit for methysergide [1]. The synthesis of methysergide represents a significant milestone in the evolution of semi-synthetic ergot alkaloid production, building upon decades of research into the ergoline ring system [2].
The initial breakthrough in methysergide synthesis occurred through modification of lysergic acid, which was first successfully synthesized by the Woodward group at Lilly Laboratory in 1956 [6]. Methysergide was synthesized from lysergic acid by adding a methyl group and a butanolamid group, resulting in a compound with selectivity and high potency as a serotonin inhibitor [1]. This synthetic approach emerged from the recognition that serotonin was isolated in 1948, and because of its biological actions, an anti-serotonin drug was needed for therapeutic applications [1].
The development of methysergide synthesis was further influenced by the comprehensive studies of ergot alkaloids that began in 1934 through collaborative efforts between research teams in the United States, England, and Switzerland [6]. These investigations led to the identification of lysergic acid as the common structural component of ergot alkaloids by Jacobs and Craig [6]. The historical progression of ergot alkaloid chemistry provided the essential foundation for understanding the stereochemical complexity and structural requirements necessary for methysergide synthesis [6].
Industrial production methods for methysergide evolved from earlier ergot alkaloid manufacturing processes that were established by Arthur Stoll's patent in 1918, which proposed efficient separation and purification of ergotamine tartrate from fermented triticale [6]. The synthesis of methysergide was approved by the United States Food and Drug Administration in 1962, marking its entry into pharmaceutical production [4]. However, the compound was later withdrawn from the United States market due to safety concerns, though it continued to be manufactured in other regions [4].
The synthesis of methysergide relies fundamentally on established synthetic pathways to lysergic acid, which serves as the essential precursor [1] [6]. The key synthetic approaches have been developed through multiple research groups, each contributing distinct methodological advances to the overall understanding of ergoline synthesis [6].
The Woodward synthesis represents the foundational approach to lysergic acid production, which forms the basis for methysergide synthesis [6]. This methodology, first accomplished in 1956, established the strategic framework for constructing the complex tetracyclic ergoline core structure [6]. The Woodward approach utilized a convergent synthetic strategy beginning with indole dihydro derivatives and proceeding through tricyclic ketone intermediates [6].
Key intermediates in the Woodward synthesis included the preparation of unsaturated aldehyde compounds through Darzens reaction, followed by semicarbazide substitution and replacement with pyruvic acid residue [6]. The synthesis required careful control of stereochemistry, particularly regarding the conversion of aldehyde to oxirane with hydrogen peroxide and subsequent reduction with sodium borohydride [6]. The final challenge involved oxidation of the B-ring while maintaining the D-ring double-bond system, accomplished through catalytic dehydrogenation using Raney catalyst in the presence of sodium arsenate [6].
The Woodward intermediate, designated as ester 31 with protecting group, became a crucial synthetic target for subsequent research groups [6]. This intermediate could be converted to lysergic acid through hydrolysis and dehydrogenation procedures analogous to those outlined in the original Woodward methodology [6]. The establishment of this synthetic pathway provided the essential foundation for methysergide production through lysergic acid modification [1].
The Julia and Baillarge team developed an alternative synthetic approach to lysergic acid utilizing the preparation of tricyclic systems obtained through condensation of 5-bromoisatin and methyl 6-methylnicotinate [6]. The key innovation in this methodology was the implementation of aryne cyclization as the critical ring-forming reaction [6]. This approach provided a distinct strategic alternative to the Woodward methodology while achieving access to the same essential intermediate structures [6].
The synthesis initiated with the preparation of isatin nicotinate, followed by reduction of the double bond through treatment with zinc in acetic acid and subsequent reduction with diborane to obtain a saturated indoline system [6]. The amine was protected by acetylation to yield the desired intermediate [6]. In the subsequent step, methyl iodide was added to the compound, followed by potassium borohydride treatment, whereby the aromatic pyridine ring was reduced to α,β-unsaturated ester [6].
A critical observation in the Julia and Baillarge methodology was the formation of a mixture of two diastereoisomers with differing physicochemical parameters [6]. After treatment with sodium amide in ammonia under reflux conditions, cyclization was observed only for the S-isomer, with a yield of 36 percent [6]. The product, methyl N-acetyl-2,3-dihydrolysergate, was identified as an acetyl-protected Woodward intermediate [6].
The Julia and Baillarge approach demonstrated that the acetyl-protected intermediate could be converted to lysergic acid using the established Woodward and Kornfeld procedures [6]. Spectroscopic analysis including infrared, ultraviolet, and mass spectra, combined with thin-layer chromatographic analysis in various systems, confirmed the identity of the obtained compound with the intermediate obtained by Woodward [6]. This methodology provided validation of alternative synthetic routes to the essential lysergic acid precursor required for methysergide synthesis [1].
Rebek's research group developed a distinctive synthetic approach utilizing the natural amino acid tryptophan as the starting material for lysergic acid preparation [6]. This strategy represented a significant departure from previous methodologies by employing a naturally occurring amino acid as the foundation for ergoline synthesis [6]. The approach demonstrated the feasibility of utilizing biosynthetically relevant precursors in the total synthesis of complex ergot alkaloids [6].
The Rebek methodology commenced with the conversion of tryptophan derivative to ketone through treatment with acetic anhydride and aluminum chloride [6]. The resulting ketone was functionalized using the starting amino acid, incorporating an amino fragment at the C4 position [6]. This approach provided inherent functionality that simplified subsequent synthetic transformations compared to methods requiring separate introduction of nitrogen-containing substituents [6].
The subsequent steps in the Rebek synthesis involved closure of the D ring through a series of carefully orchestrated transformations [6]. Initially, the ketone was converted to spiro-lactone, yielding a methylated compound in the presence of sodium hydride and methyl iodide [6]. This intermediate was then subjected to hydrobromination followed by closure through a three-stage Henessian sequence to generate the pentacyclic lactone structure [6].
The final phase of the Rebek synthesis focused on formation of the ester group and dehydration to achieve the lysergic acid structure [6]. The lactone was opened with thionyl chloride to produce dihydrochloride ester, which was subsequently dehydrated to form the olefin [6]. Oxidation under mild conditions enabled obtaining a mixture of deprotected isolysergic and lysergic acid esters, with physicochemical parameters consistent with literature data [6]. This methodology demonstrated the viability of tryptophan-based approaches for accessing lysergic acid precursors essential for methysergide synthesis [1].
The Hendrickson synthetic strategy represented a convergent approach to lysergic acid synthesis utilizing readily available indole halide and pyridine derivative components [6]. This methodology employed coupling reactions followed by cyclization of aldehyde intermediates to construct the D ring, culminating in the formation of the key Hendrickson intermediate [6]. The primary advantages of this approach included convergence, synthetic simplicity, and improved overall efficiency, with the product obtained in eight steps at 10.6 percent yield [6].
The strategic assumptions underlying the Hendrickson approach included synthesis of lysergic acid through the shortest possible pathway, elimination of indole fragment protection requirements, and introduction of the D ring through Suzuki coupling [6]. The synthesis commenced with preparation of halogen derivative of indole, which was subsequently converted to the required intermediate [6]. Starting from dicarboxylic derivative of pyridine, synthesis of the N-oxide was performed, followed by treatment with thionyl chloride to generate the chlorine derivative [6].
The aromatic substrates prepared through these transformations were coupled via palladium-catalyzed Suzuki reaction to produce the tricyclic derivative [6]. However, closure of the tetracyclic system presented significant challenges, as the diester did not yield the expected cyclization product [6]. Consequently, the ester was reduced to alcohol and subsequently oxidized to active aldehyde, which under basic conditions resulted in tertiary cyclic alcohol known as Hendrickson's intermediate [6].
The completion of the Hendrickson synthesis involved reduction of the alcohol, N-methylation of the pyridine derivative, and reduction of the aromatic system to obtain a mixture of lysergic acid ester and isolysergic acid ester in a 6:1 ratio [6]. The final three steps were performed without isolation to minimize losses due to product instability [6]. However, subsequent investigations by Bekkam, Mo, and Nichols in 2011 revealed that the critical cyclization step to form the Hendrickson intermediate did not occur as reported, suggesting limitations in the feasibility of this synthetic pathway [6].
Biotechnological approaches to methysergide production have emerged as promising alternatives to traditional chemical synthesis, leveraging advances in microbial fermentation and metabolic engineering [10] [11]. The heterologous biosynthesis of lysergic acid in microorganisms represents a sustainable method to reduce industrial dependence on highly costly and toxic crop-pathogenic ergot fungi [10]. Recent developments in this field have demonstrated significant improvements in production efficiency through engineered microbial hosts [10].
The construction of microbial cell factories for ergot alkaloid production has been achieved using Saccharomyces cerevisiae as the primary host organism [10] [11]. An engineered Saccharomyces cerevisiae strain was developed by applying metabolic engineering strategies for efficient lysergic acid production, with SCH9 knockout identified as a key factor for enhancing lysergic acid yield [10]. Transcriptional analysis revealed that SCH9 deletion significantly enhanced peroxisomal metabolism and cellular translation [10].
Optimization of rate-limiting enzymes has been crucial for improving biotechnological production efficiency [10]. Tailored approaches were designed to optimize the activities of two rate-limiting enzymes, EasC and CloA, in SCH9 deletion strains [10]. The relocation of EasC to peroxisomes combined with PEX34 overexpression clearly increased the catalytic activity of these enzymes, resulting in a 2.31-fold increase in lysergic acid production [10]. Additionally, spatial reorientation of the cytochrome P450 CloA and its reductase on the endoplasmic reticulum improved electron transfer efficiency, yielding a 36.8 percent improvement in lysergic acid production [10].
The biosynthetic pathway for ergot alkaloids involves multiple enzymatic steps beginning with the C4-prenylation of L-tryptophan [22]. The first enzyme in this pathway was purified from Claviceps species and shown to catalyze the essential initial transformation [22]. Subsequent steps involve FAD-dependent oxidoreductase EasE and catalase EasC, which are required for conversion of early pathway intermediates [22]. The genes lpsA1 and lpsA2 both encode LPS1 enzymes, with LPS1-1 involved in synthesis of ergotamine and LPS1-2 responsible for ergocryptine synthesis [22].
Industrial-scale biotechnological production has achieved remarkable success in recent developments [10] [11]. The final engineered strain produced 509.8 milligrams per liter lysergic acid under 50-liter fed-batch fermentation, representing the highest reported titer for heterologous hosts [10]. A combined microbial cell factory and cell-free system approach has demonstrated production of agroclavine at 1209 milligrams per liter, which represents the highest titer reported for ergot alkaloids using biotechnological methods [11]. These advances demonstrate the viability of green alternatives to current ergot-based routes, offering versatile platforms for sustainable, large-scale fermentation of pharmaceutical ergot alkaloids [10] [11].
The scalability and yield optimization of methysergide synthesis present significant technical and economic challenges that have limited industrial production efficiency [12] [10]. Successful therapeutic use of semi-synthetic ergolines has initiated extensive research for new synthetic methods that provide higher yield and better product quality [12]. The complexity of the ergoline ring system, combined with multiple stereogenic centers and labile functional groups, creates substantial obstacles for large-scale manufacturing [11].
Industrial production challenges stem from the inherent difficulty of ergot alkaloid synthesis, which generally employs large numbers of enzymes for biosynthesis of precursors as well as tailoring modifications [11]. The construction of microbial cell factories and cell-free systems for complex natural products remains difficult due to limited precursor supply, uncontrollable native metabolic networks, inefficient product transportation caused by cell membranes, and low expression and activity of foreign enzymes [11]. The complexity of biosynthetic pathways creates exponential growth in difficulties for construction and engineering of microbial cell factories [11].
Process optimization strategies have focused on addressing rate-limiting steps and improving enzyme efficiency [10]. The identification of SCH9 knockout as a key factor for enhancing lysergic acid yield led to a 17.4-fold increase in lysergic acid titer through combined engineering strategies [10]. However, even with these improvements, production levels remain at the milligram per liter scale in scientific literature, which are generally insufficient for commercial applications [9]. Economically meaningful metrics of titer, yield, and productivity must be achieved for industrial viability [9].
Manufacturing process improvements have incorporated advanced fermentation strategies and metabolic engineering approaches [9] [10]. Fed-batch fermentation has emerged as a crucial technology for improving production efficiency, with optimized conditions achieving titers exceeding 500 milligrams per liter for lysergic acid [10]. However, fermentation development faces challenges including strain design optimization, fermentation parameter control, and downstream processing efficiency [9]. The requirement for expensive cofactors, substrates, and large numbers of enzymes makes biotechnological production economically challenging [11].
Quality control and product purity represent additional scalability challenges in methysergide production [12] [18]. Ergot alkaloids isolated from fermentation can be impure due to the abundance of similar metabolites, creating difficulties that are exacerbated for compounds with low natural abundance [11]. The stereoselective lability of the carboxyl group at the C8 position and lability at both chiral centers lead to racemization, requiring careful control of reaction conditions [6]. Industrial production must address these purity challenges while maintaining economic viability through improved separation and purification technologies [12].
Methysergide exhibits highly variable absorption characteristics when administered orally. The compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved within approximately one hour following oral administration [1] [2]. However, the systemic bioavailability of methysergide is remarkably low, with studies consistently demonstrating an oral bioavailability of only 13% [3] [4] [5] [6]. This limited systemic availability has been primarily attributed to extensive first-pass hepatic metabolism.
Pharmacokinetic studies conducted in healthy male subjects utilizing a cross-over design revealed significant differences between intravenous and oral administration routes. Following intravenous administration of 1.0 mg methysergide maleate, complete systemic availability was achieved, whereas oral administration of 2.7 mg methysergide maleate resulted in systemic exposure equivalent to only 13% of the intravenous dose [4]. This profound difference underscores the substantial impact of first-pass metabolism on the drug's systemic availability.
The absorption profile of methysergide demonstrates rapid uptake from the gastrointestinal tract, with the compound being well absorbed after oral administration despite the low systemic bioavailability [7]. Food effects on absorption have not been extensively characterized in the literature, though the rapid absorption kinetics suggest minimal influence from gastric contents.
The distribution characteristics of methysergide reveal extensive tissue penetration and moderate protein binding. Studies conducted in male Sprague-Dawley rats demonstrated that protein binding of methysergide averaged 84.2% and remained constant across the range of concentrations observed in disposition studies [8]. The plasma-to-blood partitioning ratio was determined to be 1.67%, indicating preferential distribution within plasma compared to cellular components [8].
Methysergide exhibits wide distribution throughout the body following systemic administration [7]. The apparent volume of distribution varies significantly between species, with rat studies indicating high clearance values ranging from 74.2 to 102 milliliters per minute per kilogram [8]. These distribution parameters suggest extensive tissue penetration and rapid equilibration between plasma and peripheral compartments.
The compound's distribution characteristics are influenced by its lipophilic properties, facilitating penetration across biological membranes. The wide distribution pattern is consistent with the drug's therapeutic effects on vascular smooth muscle and its ability to cross the blood-brain barrier to exert central nervous system effects.
Methysergide undergoes extensive first-pass metabolism in the liver, which represents the primary mechanism responsible for its low oral bioavailability. The hepatic extraction ratio for methysergide is exceptionally high, resulting in significant biotransformation during initial passage through the liver following oral administration [4] [9]. This extensive first-pass effect explains the dramatic difference between oral and intravenous bioavailability.
The first-pass metabolism of methysergide is primarily mediated by hepatic enzymes, with the liver serving as the principal site of biotransformation. Evidence suggests that extrahepatic clearance mechanisms may also contribute to the overall elimination of methysergide, though hepatic metabolism remains the predominant pathway [4].
The most significant metabolic transformation of methysergide involves N-demethylation at position 1 of the indole ring structure, leading to the formation of methylergometrine (methylergonovine) as the primary active metabolite [10] [11]. This metabolic conversion is of paramount importance as methylergometrine exhibits pharmacological activity that may exceed that of the parent compound.
Following oral administration of methysergide, plasma concentrations of methylergometrine are consistently 10-fold higher than those of the parent drug [3] [4] [9]. The area under the plasma concentration curve for methylergometrine is more than ten times greater than that for methysergide after oral dosing, while intravenous administration results in comparable areas under the curve for both compounds [4]. This disparity clearly demonstrates the extensive conversion of methysergide to methylergometrine during first-pass metabolism.
The formation clearance of methylergometrine appears to be saturable, with studies in rats showing a significant decrease from 3.5 to 1.9 milliliters per minute per kilogram when comparing low and high infusion rates of methysergide [8]. This saturation phenomenon suggests that the metabolic pathway responsible for methylergometrine formation has limited capacity at higher substrate concentrations.
Analysis of canine plasma by high-performance liquid chromatography following both oral and intravenous administration of methysergide revealed large amounts of methylergometrine in circulation, while only low and transient levels of the parent compound could be detected [10]. This metabolic pattern is consistent across species, indicating that the N-demethylation pathway is highly conserved.
The elimination kinetics of methysergide and its primary metabolite methylergometrine demonstrate significant differences in their pharmacokinetic profiles. The elimination half-life of methysergide is approximately 60-62 minutes following both oral and intravenous administration [4] [9] [12]. In contrast, methylergometrine exhibits a substantially longer elimination half-life of 220-223 minutes, which is almost four times longer than that of the parent compound [4] [9] [12].
These differential elimination kinetics have important therapeutic implications, as the prolonged half-life of the active metabolite methylergometrine contributes to the sustained pharmacological effects of methysergide therapy. The extended residence time of methylergometrine in the systemic circulation may explain the efficacy of methysergide in migraine prophylaxis despite the short half-life of the parent compound.
The excretion pathways for methysergide and its metabolites involve both renal and hepatic routes. Unchanged drug and metabolites are excreted in the urine, though the exact proportion eliminated through renal excretion has not been precisely quantified [1]. The predominant elimination mechanism appears to be hepatic metabolism followed by biliary excretion, consistent with the lipophilic nature of ergot alkaloids.
Studies examining the effects of forced diuresis on methysergide elimination have shown no evidence of accelerated drug clearance, suggesting that renal excretion plays a relatively minor role in the overall elimination of the compound [13]. This finding supports the concept that hepatic metabolism represents the primary clearance mechanism for methysergide.
Comparative pharmacokinetic studies across different species reveal both similarities and differences in methysergide disposition. In rats, the plasma clearance of methysergide was determined to be high, ranging from 74.2 to 102 milliliters per minute per kilogram [8]. The clearance values showed dose-dependent variations, with higher doses resulting in increased clearance, volume of distribution, and terminal half-life [8].
The metabolic conversion of methysergide to methylergometrine appears to be consistent across species, with studies in dogs, rats, and humans all demonstrating the formation of significant quantities of this active metabolite [10] [11]. However, the extent of metabolism may vary between species, as evidenced by differences in the metabolite-to-parent drug concentration ratios.
Protein binding characteristics also demonstrate species-specific variations. In rats, protein binding averaged 84.2%, while the exact binding parameters in humans have not been as extensively characterized [8]. These species differences in protein binding may contribute to variations in free drug concentrations and subsequent pharmacological effects.